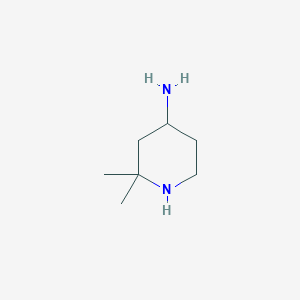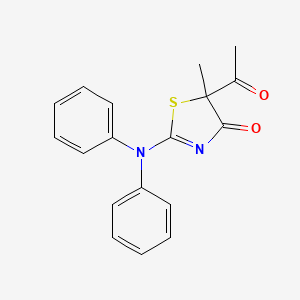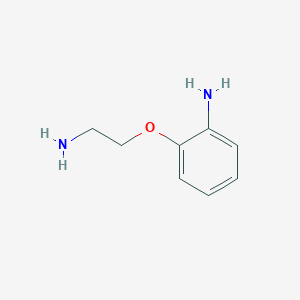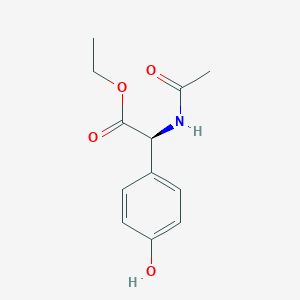![molecular formula C14H17N2O3P B13145099 Diethyl [2,2'-bipyridin]-6-ylphosphonate CAS No. 261372-98-9](/img/structure/B13145099.png)
Diethyl [2,2'-bipyridin]-6-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2,2’-bipyridin]-6-ylphosphonate is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is of interest due to its potential use in creating coordination sites in polymeric materials and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of diethyl [2,2’-bipyridin]-6-ylphosphonate typically involves the reaction of 2,2’-bipyridine with diethyl phosphonate under specific conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Diethyl [2,2’-bipyridin]-6-ylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of bipyridine N-oxides, which have different chemical properties and applications.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced bipyridine derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Wissenschaftliche Forschungsanwendungen
Diethyl [2,2’-bipyridin]-6-ylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes. These complexes are valuable in catalysis, photochemistry, and the development of new materials.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the design of metal-based drugs.
Medicine: Research is ongoing into the potential use of bipyridine derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism by which diethyl [2,2’-bipyridin]-6-ylphosphonate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can also participate in electron transfer processes, making it valuable in redox reactions and catalysis .
Vergleich Mit ähnlichen Verbindungen
Diethyl [2,2’-bipyridin]-6-ylphosphonate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A commonly used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties due to the position of the nitrogen atoms.
3,3’-Bipyridine: Less commonly used but still valuable in certain coordination chemistry applications.
The uniqueness of diethyl [2,2’-bipyridin]-6-ylphosphonate lies in its phosphonate group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives.
Eigenschaften
CAS-Nummer |
261372-98-9 |
|---|---|
Molekularformel |
C14H17N2O3P |
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
RMNQDYFBWZOEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


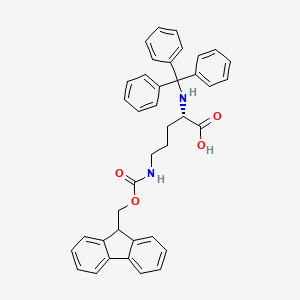


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
